molecular formula C17H19NO4 B12939666 2H-Chromene-3-carboxylic acid cyclopentylcarbamoylmethyl ester

2H-Chromene-3-carboxylic acid cyclopentylcarbamoylmethyl ester

Cat. No.: B12939666
M. Wt: 301.34 g/mol
InChI Key: RBANZFGDMOXXEL-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(cyclopentylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the functionalization and modification of the compound to achieve desired properties and activities .

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, salicylaldehyde, and ethyl-4,4,4-trifluoroacetoacetate. Reaction conditions often involve refluxing in ethanol or other suitable solvents .

Major Products Formed: The major products formed from these reactions include various hydrazides, hydrazones, and other heterocyclic compounds with broad-spectrum biological activities .

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(cyclopentylamino)-2-oxoethyl 2H-chromene-3-carboxylate include other 2H-chromenes such as 2-(trifluoromethyl)-2H-chromene-3-carboxylate and (3-phenylisoxazol-5-yl)methyl-2H-chromene-3-carboxylates .

Uniqueness: What sets 2-(cyclopentylamino)-2-oxoethyl 2H-chromene-3-carboxylate apart is its unique combination of a cyclopentylamino group and a chromene scaffold, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H19NO4/c19-16(18-14-6-2-3-7-14)11-22-17(20)13-9-12-5-1-4-8-15(12)21-10-13/h1,4-5,8-9,14H,2-3,6-7,10-11H2,(H,18,19)

InChI Key

RBANZFGDMOXXEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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